molecular formula C15H11ClN4 B3592715 5-[(E)-2-(4-chlorophenyl)ethenyl]-1-phenyltetrazole

5-[(E)-2-(4-chlorophenyl)ethenyl]-1-phenyltetrazole

Cat. No.: B3592715
M. Wt: 282.73 g/mol
InChI Key: XQYKTDFGLZDWLD-DHZHZOJOSA-N
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Description

5-[(E)-2-(4-chlorophenyl)ethenyl]-1-phenyltetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to the tetrazole ring through an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-(4-chlorophenyl)ethenyl]-1-phenyltetrazole typically involves the following steps:

    Formation of the Ethenyl Intermediate: The initial step involves the preparation of the ethenyl intermediate through a Wittig reaction. This reaction involves the reaction of a phosphonium ylide with a suitable aldehyde or ketone to form the ethenyl intermediate.

    Tetrazole Formation: The ethenyl intermediate is then subjected to a cycloaddition reaction with sodium azide (NaN₃) to form the tetrazole ring. This reaction is typically carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl linkage, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the ethenyl linkage or the tetrazole ring, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Reduced forms of the ethenyl linkage or the tetrazole ring.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

5-[(E)-2-(4-chlorophenyl)ethenyl]-1-phenyltetrazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, including catalysis and the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-[(E)-2-(4-chlorophenyl)ethenyl]-1-phenyltetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, the compound can interact with receptors on cell surfaces, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-2-(4-chlorophenyl)ethenyl]sulfonyl-1-[(1-(4-pyridinyl)-4-piperidinyl)methyl]piperazinone
  • 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one

Uniqueness

5-[(E)-2-(4-chlorophenyl)ethenyl]-1-phenyltetrazole is unique due to its tetrazole ring structure, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and phenyl groups attached to the tetrazole ring through an ethenyl linkage further enhances its reactivity and potential applications. Compared to similar compounds, it offers a unique combination of structural features that make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-[(E)-2-(4-chlorophenyl)ethenyl]-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4/c16-13-9-6-12(7-10-13)8-11-15-17-18-19-20(15)14-4-2-1-3-5-14/h1-11H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYKTDFGLZDWLD-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=N2)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10903290
Record name NoName_3931
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10903290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(E)-2-(4-chlorophenyl)ethenyl]-1-phenyltetrazole
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5-[(E)-2-(4-chlorophenyl)ethenyl]-1-phenyltetrazole
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5-[(E)-2-(4-chlorophenyl)ethenyl]-1-phenyltetrazole
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5-[(E)-2-(4-chlorophenyl)ethenyl]-1-phenyltetrazole
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5-[(E)-2-(4-chlorophenyl)ethenyl]-1-phenyltetrazole
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5-[(E)-2-(4-chlorophenyl)ethenyl]-1-phenyltetrazole

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